molecular formula C24H29N3O2 B2492649 2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 899727-43-6

2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B2492649
CAS No.: 899727-43-6
M. Wt: 391.515
InChI Key: USDMCMGBVUVQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a useful research compound. Its molecular formula is C24H29N3O2 and its molecular weight is 391.515. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Potential in Neuropharmacology

A notable application of spiropiperidine compounds, which include structures similar to the chemical , is their role as highly potent and subtype selective σ-receptor ligands. Research by Maier and Wünsch (2002) highlighted the synthesis and investigation of spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines], revealing that systematic variations in the structure could significantly influence the affinity for σ1- and σ2-receptors. These receptors are critical in neuropharmacology and could be targeted for therapeutic purposes in various neurological conditions (Maier & Wünsch, 2002).

2. Inhibition of Acetyl-CoA Carboxylase

Spiropiperidine lactam derivatives, similar in structure to the compound , have been synthesized and identified as inhibitors of acetyl-CoA carboxylase (ACC). This enzyme plays a crucial role in fatty acid synthesis and metabolism. The research demonstrated a streamlined synthesis process and highlighted the potential of these compounds in modulating ACC activity, which could be significant in conditions related to metabolism and energy regulation (Huard et al., 2012).

3. Antimicrobial and Anti-inflammatory Properties

Compounds structurally related to 2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] have been explored for their antimicrobial, anti-inflammatory, and antioxidant activities. Research conducted by Mandzyuk et al. (2020) identified certain spiro derivatives with significant activity against S. aureus and notable anti-inflammatory effects, surpassing reference drugs like diclofenac. This implies the potential application of these compounds in creating new therapeutic agents for treating infections and inflammation-related conditions (Mandzyuk et al., 2020).

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-3-26-15-13-24(14-16-26)27-22(20-7-5-6-8-23(20)29-24)17-21(25-27)18-9-11-19(12-10-18)28-4-2/h5-12,22H,3-4,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDMCMGBVUVQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OCC)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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